molecular formula C21H23FN2O2S B2696997 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide CAS No. 1007038-99-4

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2696997
CAS No.: 1007038-99-4
M. Wt: 386.49
InChI Key: WKDHGGAJKSYLFU-LNVKXUELSA-N
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Description

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Methoxyethyl Groups: The 4-fluoro and 3-(2-methoxyethyl) substituents can be introduced via electrophilic aromatic substitution reactions using appropriate reagents.

    Formation of the Ylidene Moiety: The ylidene group can be formed by the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-(4-isopropylphenyl)acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ylidene moiety, converting it to a saturated derivative.

    Substitution: The fluoro and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties may also make it suitable for use in materials science, such as in the development of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenyl)acetamide
  • (Z)-N-(4-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide
  • (Z)-N-(4-fluoro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide

Uniqueness

The uniqueness of (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro, methoxyethyl, and isopropylphenyl groups may enhance its stability, reactivity, and bioactivity compared to similar compounds.

Properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2S/c1-14(2)16-9-7-15(8-10-16)13-19(25)23-21-24(11-12-26-3)20-17(22)5-4-6-18(20)27-21/h4-10,14H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDHGGAJKSYLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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